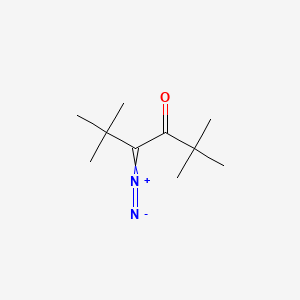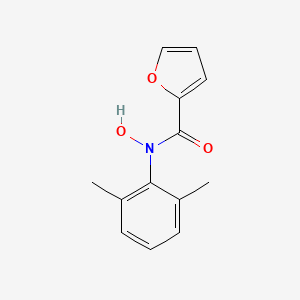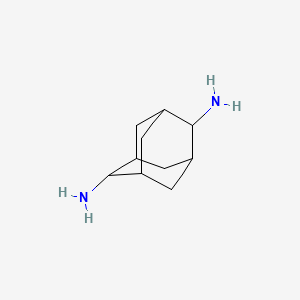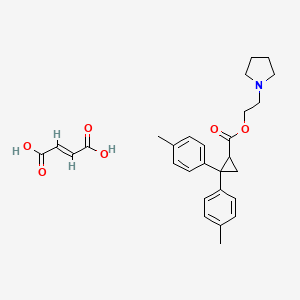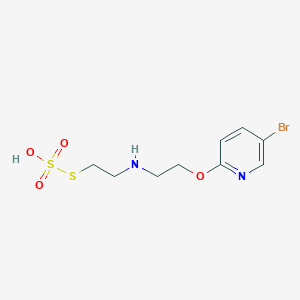
S-2-((2-(5-Bromo-2-pyridyloxy)ethyl)amino)ethyl hydrogen thiosulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-2-((2-(5-Bromo-2-pyridyloxy)ethyl)amino)ethyl hydrogen thiosulfate: is a chemical compound that features a thiosulfate group attached to an aminoethyl chain, which is further connected to a pyridyloxy group with a bromine substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-2-((2-(5-Bromo-2-pyridyloxy)ethyl)amino)ethyl hydrogen thiosulfate typically involves the reaction of 5-bromo-2-pyridyloxyethylamine with ethylene thiosulfate under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a temperature range of 25-50°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: S-2-((2-(5-Bromo-2-pyridyloxy)ethyl)amino)ethyl hydrogen thiosulfate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridyloxy group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The thiosulfate group can participate in redox reactions, leading to the formation of different sulfur-containing species.
Condensation Reactions: The amino group can react with carbonyl compounds to form imines or amides.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used under mild conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Reactions: Products with different substituents replacing the bromine atom.
Oxidation Reactions: Sulfate or sulfonate derivatives.
Reduction Reactions: Thiol or sulfide derivatives.
Aplicaciones Científicas De Investigación
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the preparation of sulfur-containing heterocycles and other complex molecules.
Biology: In biological research, it may serve as a probe or reagent for studying thiol-disulfide exchange reactions and redox biology.
Industry: In industrial applications, it can be used in the formulation of specialty chemicals, such as antioxidants or stabilizers for polymers and other materials.
Mecanismo De Acción
The mechanism by which S-2-((2-(5-Bromo-2-pyridyloxy)ethyl)amino)ethyl hydrogen thiosulfate exerts its effects involves its ability to participate in redox reactions and form stable complexes with various biomolecules. The thiosulfate group can act as a nucleophile, reacting with electrophilic centers in target molecules. Additionally, the compound’s ability to undergo substitution reactions allows it to modify other molecules, potentially altering their biological activity.
Comparación Con Compuestos Similares
- S-2-((2-(5-Bromo-2-pyridyloxy)ethyl)amino)ethyl hydrogen sulfate
- S-2-((2-(5-Chloro-2-pyridyloxy)ethyl)amino)ethyl hydrogen thiosulfate
- S-2-((2-(5-Bromo-2-pyridyloxy)ethyl)amino)ethyl hydrogen sulfonate
Uniqueness: The uniqueness of S-2-((2-(5-Bromo-2-pyridyloxy)ethyl)amino)ethyl hydrogen thiosulfate lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both a thiosulfate group and a brominated pyridyloxy moiety allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
41286-92-4 |
|---|---|
Fórmula molecular |
C9H13BrN2O4S2 |
Peso molecular |
357.2 g/mol |
Nombre IUPAC |
5-bromo-2-[2-(2-sulfosulfanylethylamino)ethoxy]pyridine |
InChI |
InChI=1S/C9H13BrN2O4S2/c10-8-1-2-9(12-7-8)16-5-3-11-4-6-17-18(13,14)15/h1-2,7,11H,3-6H2,(H,13,14,15) |
Clave InChI |
NRJCXKSPPCEIAQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1Br)OCCNCCSS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-[(Z)-octadec-9-enyl]-4,5-dihydro-1H-imidazol-2-yl]ethanol](/img/structure/B14659618.png)
